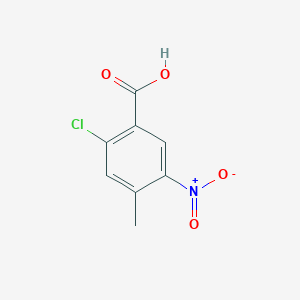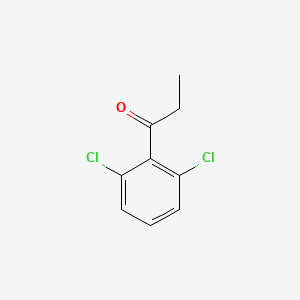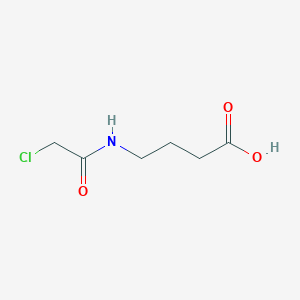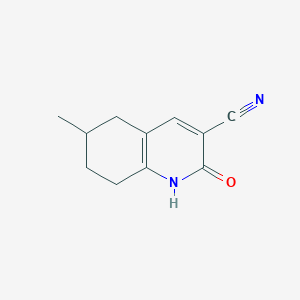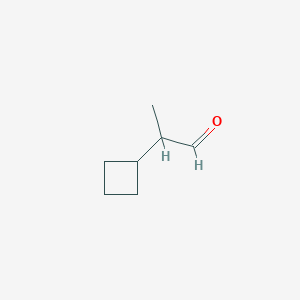
2-Cyclobutylpropanal
Vue d'ensemble
Description
“2-Cyclobutylpropanal” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 . The IUPAC name for this compound is 2-cyclobutylpropanal .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutylpropanal can be represented by the InChI code: 1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of a cyclobutyl group attached to a propanal group .
Physical And Chemical Properties Analysis
2-Cyclobutylpropanal has a density of 1.0±0.1 g/cm3 . Its boiling point is 153.8±8.0 °C at 760 mmHg . The compound has a vapour pressure of 1.2±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.5±6.0 kJ/mol . The flash point is 56.2±8.6 °C . The index of refraction is 1.479 .
Applications De Recherche Scientifique
Synthesis Techniques
- 2-Cyclobutylpropanal and similar compounds are used in synthetic chemistry. One study reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
Analytical Chemistry
- In analytical chemistry, azo compounds like 2,2'-azobis(2-methylpropanenitrile) are often used to study radical-mediated degradation of pharmaceutical compounds. A product of AIBN decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, can be detected and serve as a marker to confirm the effectiveness of AIBN and to monitor the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).
Photodissociation Studies
- In physical chemistry, studies on photodissociation dynamics employ compounds like cyclobutyl bromide. Research involving velocity map imaging to study the dynamics of such dissociations provides insights into the energy distributions and angular distributions of photofragments (Liu, Lau, & Butler, 2006).
Therapeutic Applications
- Cyclobutyl fragments, like those present in 2-Cyclobutylpropanal, are significant in drug design. Research indicates their application in various therapeutic fields such as tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs (Ren, Pan, Zhang, & Rao, 2022).
Food Science
- In food science, alkylcyclobutanones like 2-dodecylcyclobutanone (2-DCB) serve as indicators of irradiation exposure in meat products, helping estimate the irradiation dose absorbed by these samples (Gadgil, Smith, Hachmeister, & Kropf, 2005).
Polymer Science
- In polymer science, new 2-cycloalkyl-2-oxazoline monomers, such as 2-cyclobutyl (cBuOx), have been synthesized. Their polymerization results in homopolymers that are crystalline and exhibit high chemical resistance to organic solvents, demonstrating the significance of cyclobutyl derivatives in high-performance polymers (Jerca, Lava, Verbraeken, & Hoogenboom, 2016).
Catalysis
- Cyclobutene derivatives are also used in catalytic processes. For example, a diphosphinidenecyclobutene ligand was effectively used in copper-catalyzed amination reactions of halobenzenes with amines, yielding secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Propriétés
IUPAC Name |
2-cyclobutylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLHYMYWNXZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



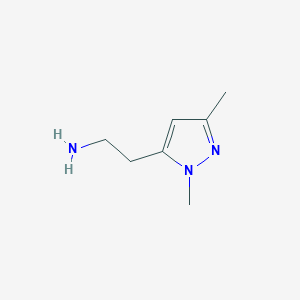
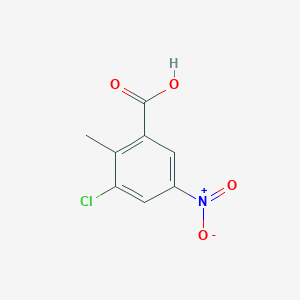
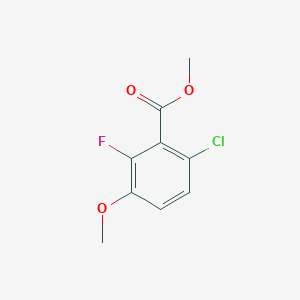
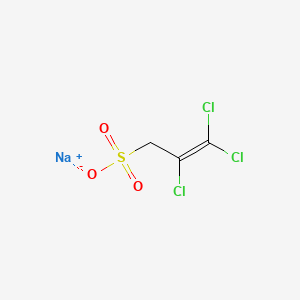
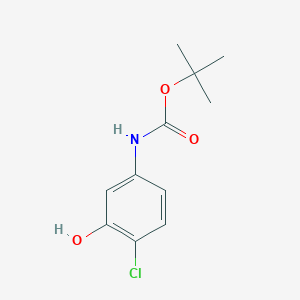
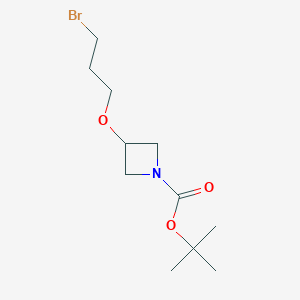
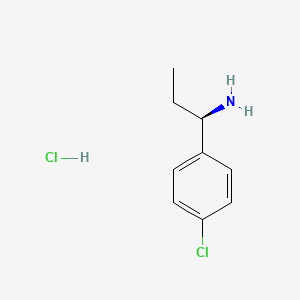
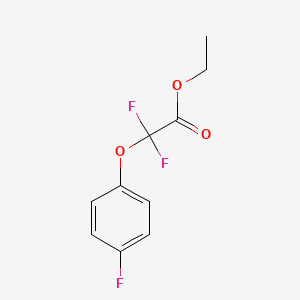
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
